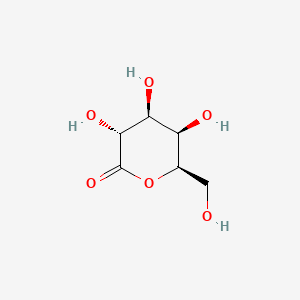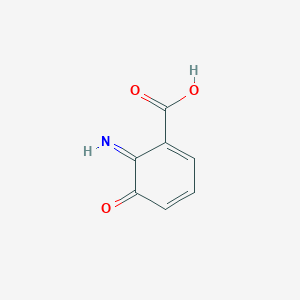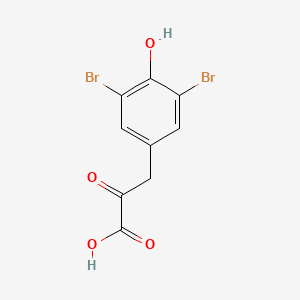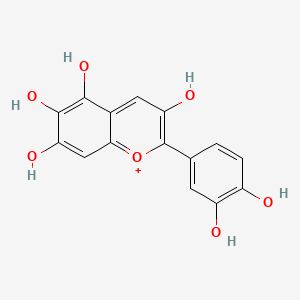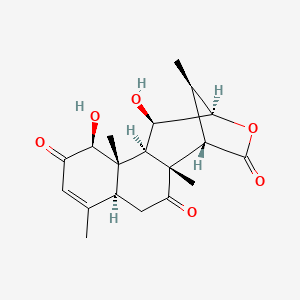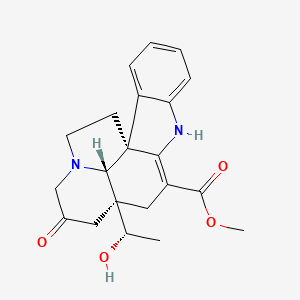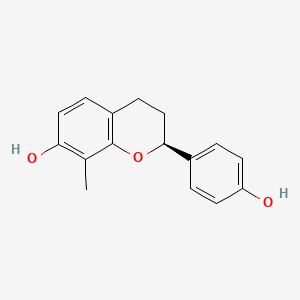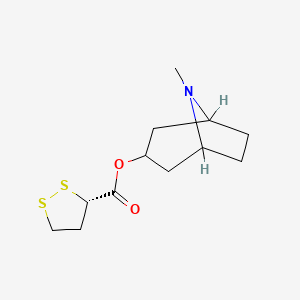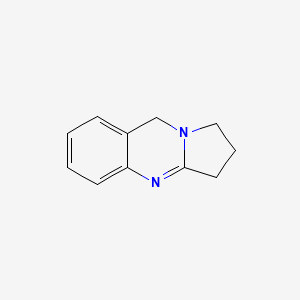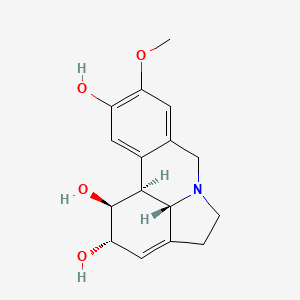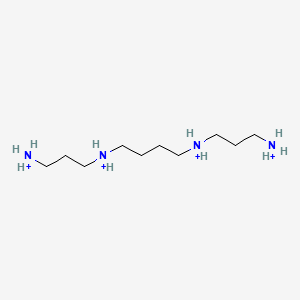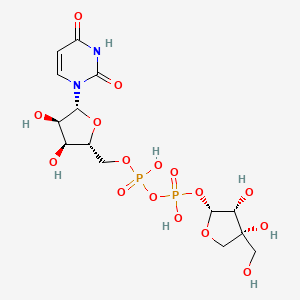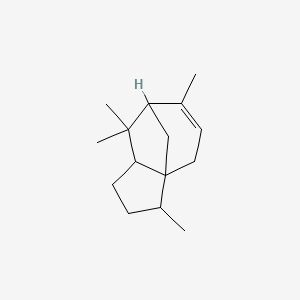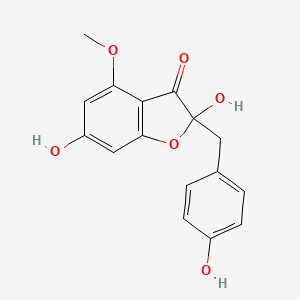
Marsupsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It belongs to the class of 1-benzofurans and is characterized by its unique structure, which includes hydroxy groups at positions 2 and 6, a 4-hydroxybenzyl group at position 2, and a methoxy group at position 4 . Marsupsin has been studied for its various medicinal properties, including antihyperglycemic and antihyperlipidemic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of marsupsin involves several steps, starting from phloroglucinol. The synthetic sequence includes controlled etherification, Friedel-Craft’s acylation, intramolecular etherification, and aldol condensation . The detailed steps are as follows:
Etherification: Phloroglucinol is refluxed in methanol with concentrated sulfuric acid to produce dimethyl ether.
Acylation: The phenol is then acylated with bromoacetyl bromide and anhydrous aluminum chloride in carbon disulfide to form acetophenone.
Intramolecular Etherification: The acetophenone undergoes intramolecular etherification with potassium carbonate in methanol to yield benzofuranone.
Aldol Condensation: Finally, benzofuranone undergoes aldol condensation with 4-methoxybenzaldehyde in the presence of potassium carbonate to produce this compound.
Industrial Production Methods: this compound can also be formulated as a phospholipid complex to enhance its bioavailability. This complex is prepared using a mechanical dispersion method, where this compound is combined with phospholipids and characterized using techniques such as transmission electron microscopy, infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .
化学反応の分析
Marsupsin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxy and methoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Marsupsin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives and as a model compound for studying benzofuran chemistry.
Biology: this compound has been studied for its biological activities, including its role as an antioxidant and anti-inflammatory agent.
Industry: this compound is used in the formulation of herbal medicines and dietary supplements due to its medicinal properties
作用機序
Marsupsin exerts its effects through several molecular targets and pathways:
Antihyperglycemic Activity: this compound activates glucose transport in a peroxisome proliferator-activated receptor gamma (PPARγ) mediated phosphoinositide 3-kinase (PI3K) dependent manner, enhancing glucose uptake in cells.
Antihyperlipidemic Activity: this compound reduces lipid levels in the blood by modulating lipid metabolism pathways.
類似化合物との比較
Marsupsin is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Pterosupin: Another compound found in Pterocarpus marsupium with similar antihyperglycemic properties.
Liquiritigenin: A flavonoid with antioxidant and anti-inflammatory activities.
Marsupol: An isoflavonoid glycol with various medicinal properties.
This compound stands out due to its combination of hydroxy, methoxy, and benzyl groups, which contribute to its unique chemical and biological properties.
特性
CAS番号 |
83889-80-9 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1 |
InChIキー |
IQTGAKWQIFFPQX-MRXNPFEDSA-N |
SMILES |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
異性体SMILES |
COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O |
正規SMILES |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
同義語 |
marsupsin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


